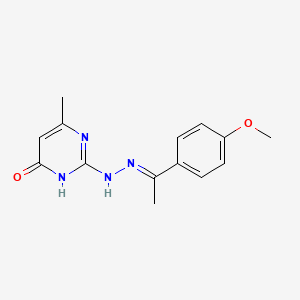
1-(4-methoxyphenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxyphenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone, also known as MPHPH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPHPH is a hydrazone derivative of 4-hydroxy-6-methyl-2-pyrimidinyl ketone, and it has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 1-(4-methoxyphenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA synthesis and repair. This leads to the accumulation of DNA damage, which ultimately results in cell death.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been found to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its antitumor activity. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. 1-(4-methoxyphenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been found to have no significant toxicity in normal cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-methoxyphenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone in lab experiments is its ability to selectively target cancer cells while leaving normal cells unharmed. This makes it a potentially safer alternative to traditional chemotherapy drugs, which can cause significant side effects. However, one limitation of 1-(4-methoxyphenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on 1-(4-methoxyphenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another direction is the investigation of the potential of 1-(4-methoxyphenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone as a treatment for other diseases, such as viral infections and autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-methoxyphenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone and to optimize its therapeutic potential.
Méthodes De Synthèse
The synthesis of 1-(4-methoxyphenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been achieved using various methods, including the reaction of 4-hydroxy-6-methyl-2-pyrimidinyl ketone with 4-methoxybenzoyl hydrazine under reflux conditions. Another method involves the reaction of 4-hydroxy-6-methyl-2-pyrimidinyl ketone with 4-methoxybenzohydrazide in the presence of acetic acid and sodium acetate.
Applications De Recherche Scientifique
1-(4-methoxyphenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. 1-(4-methoxyphenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has also been found to have antiviral activity against the hepatitis C virus.
Propriétés
IUPAC Name |
2-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-9-8-13(19)16-14(15-9)18-17-10(2)11-4-6-12(20-3)7-5-11/h4-8H,1-3H3,(H2,15,16,18,19)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZNPWGEUGSAQF-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NN=C(C)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)NC(=N1)N/N=C(\C)/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5S)-5-{[{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}(2-pyridinylmethyl)amino]methyl}-2-pyrrolidinone](/img/structure/B6032968.png)

![5-{1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6032986.png)
![N-(3'-methoxy-4-biphenylyl)-1-[(2-oxo-1-pyrrolidinyl)acetyl]-3-piperidinecarboxamide](/img/structure/B6032991.png)
![N-[3-(2-pyridinyl)propyl]-6-[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]nicotinamide](/img/structure/B6032996.png)
![N-cyclohexyl-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methylacetamide](/img/structure/B6033004.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-[(1-isopropyl-4-piperidinyl)carbonyl]piperidine](/img/structure/B6033012.png)
![1-benzyl-4-(3-{1-[(2E)-3-(3-pyridinyl)-2-propenoyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B6033018.png)
![1-(1-ethyl-2-pyrrolidinyl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(3-methylbenzyl)methanamine](/img/structure/B6033025.png)
![2-iodo-N-({[4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B6033031.png)

![N-(3-chloro-4-methoxyphenyl)-4-ethoxy-6-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3,5-triazin-2-amine](/img/structure/B6033055.png)
![3,4-diamino-N,N'-bis(2,4-dichlorophenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide](/img/structure/B6033061.png)
![5-(3-furylmethyl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6033076.png)